molecular formula C12H15N3O2S B14893053 2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide

2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide

Cat. No.: B14893053
M. Wt: 265.33 g/mol
InChI Key: OHBQGODBDFQMKB-UHFFFAOYSA-N
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Description

2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of the benzimidazole ring in the structure of this compound imparts significant pharmacological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide typically involves the reaction of 6-ethoxy-1H-benzo[d]imidazole with a suitable thiol reagent, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, the compound may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide
  • 2-((1H-benzo[d]imidazol-2-yl)thio)propanoic acid
  • 2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide

Uniqueness

2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide is unique due to the presence of the ethoxy group at the 6-position of the benzimidazole ring, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and bioavailability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C12H15N3O2S/c1-3-17-8-4-5-9-10(6-8)15-12(14-9)18-7(2)11(13)16/h4-7H,3H2,1-2H3,(H2,13,16)(H,14,15)

InChI Key

OHBQGODBDFQMKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)N

Origin of Product

United States

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